molecular formula C9H5BrFNO2S B13529856 5-Bromoquinoline-8-sulfonylfluoride

5-Bromoquinoline-8-sulfonylfluoride

Cat. No.: B13529856
M. Wt: 290.11 g/mol
InChI Key: BAJHRHNLHBLPHA-UHFFFAOYSA-N
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Description

5-Bromoquinoline-8-sulfonylfluoride is a useful research compound. Its molecular formula is C9H5BrFNO2S and its molecular weight is 290.11 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5BrFNO2S

Molecular Weight

290.11 g/mol

IUPAC Name

5-bromoquinoline-8-sulfonyl fluoride

InChI

InChI=1S/C9H5BrFNO2S/c10-7-3-4-8(15(11,13)14)9-6(7)2-1-5-12-9/h1-5H

InChI Key

BAJHRHNLHBLPHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)F)Br

Origin of Product

United States

The Enduring Significance of Quinoline Scaffolds in Chemical Research

The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, stands as one of the most important nitrogen-containing heterocycles in medicinal chemistry and materials science. nih.govorientjchem.orgnih.gov Its prevalence in a vast array of natural products, particularly alkaloids, and synthetic compounds with diverse pharmacological activities underscores its status as a "privileged scaffold." nih.govrsc.org

The unique electronic properties and the ability to participate in various chemical interactions, including hydrogen bonding and pi-stacking, contribute to the wide range of biological activities exhibited by quinoline derivatives. nih.gov These activities span a remarkable spectrum, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.govrsc.org The functionalization of the quinoline core at its various positions allows for the fine-tuning of its biological and physical properties, making it a versatile building block in the design of new drugs and functional materials. nih.gov The development of numerous synthetic methodologies, from classical cyclizations to modern transition-metal-catalyzed reactions, has further solidified the importance of the quinoline scaffold in organic synthesis. orientjchem.org

The Rise and Versatility of Sulfonyl Fluorides As a Key Functional Group

Once considered relatively inert, sulfonyl fluorides have undergone a remarkable transformation in the eyes of the chemical community, emerging as a highly versatile and valuable functional group. dntb.gov.ua Their balanced reactivity and stability, coupled with their compatibility with biological systems, have made them indispensable tools in organic synthesis, drug discovery, and materials science. dntb.gov.uaresearchgate.net

A significant catalyst for this resurgence was the advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a concept that falls under the umbrella of "click chemistry." acs.org This has opened up new avenues for the reliable and efficient formation of robust covalent linkages. Beyond their role in SuFEx reactions, sulfonyl fluorides have gained prominence as covalent probes in chemical biology. enamine.net They exhibit a unique reactivity profile, capable of forming stable covalent bonds with the side chains of several amino acid residues, including lysine (B10760008), tyrosine, and histidine, not just the more commonly targeted cysteine. acs.orgnih.gov This broader reactivity spectrum significantly expands the toolkit for designing targeted covalent inhibitors and chemical probes for studying protein function. nih.govnih.gov The stability of the S-F bond also allows for its incorporation into complex molecules and its use in a variety of reaction conditions. acs.org

5 Bromoquinoline 8 Sulfonyl Fluoride: a Bifunctional Molecule at the Crossroads of Reactivity and Recognition

Strategies for the Construction of the Quinoline Core

Regioselective Bromination Approaches for Quinoline Derivatives

Direct halogenation of the quinoline ring often suffers from a lack of regioselectivity and the potential for over-halogenation. gelisim.edu.tr However, by carefully selecting the substrate and reaction conditions, specific bromination patterns can be achieved. The electronic properties of existing substituents on the quinoline ring play a crucial role in directing the position of electrophilic bromination.

For instance, the bromination of 8-substituted quinolines has been studied to achieve selective functionalization. The reaction of 8-methoxyquinoline (B1362559) with molecular bromine in carbon tetrachloride has been shown to produce 5-bromo-8-methoxyquinoline (B186703) as the sole product in high yield (92%). researchgate.net In contrast, bromination of 8-hydroxyquinoline (B1678124) can lead to a mixture of 5,7-dibromo and 7-bromo derivatives. researchgate.netresearchgate.net The directing effect of the substituent at the 8-position is paramount; electron-donating groups like methoxy (B1213986) activate the ring towards electrophilic attack, primarily at the C5 and C7 positions.

Modern methods have also employed transition-metal catalysis to control regioselectivity. For example, Rh-catalyzed C8 bromination of quinoline N-oxides using N-bromosuccinimide (NBS) has been reported, proceeding through a rhodacycle intermediate. mdpi.com While this directs bromine to a different position, it highlights the power of catalytic systems in overcoming the inherent reactivity patterns of the heterocyclic core.

Table 1: Examples of Regioselective Bromination of Quinoline Derivatives This table is interactive. Click on the headers to sort.

Starting Material Brominating Agent Solvent Conditions Product(s) Yield Reference
8-Methoxyquinoline Br₂ CCl₄ Room Temp 5-Bromo-8-methoxyquinoline 92% researchgate.net
8-Hydroxyquinoline Br₂ CH₃CN/CH₂Cl₂ 0°C - 24°C 5,7-Dibromo-8-hydroxyquinoline, 7-Bromo-8-hydroxyquinoline Mixture researchgate.netresearchgate.net
6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline Br₂ (3 equiv.) - Mild 3,6-Dibromo-8-methoxyquinoline - gelisim.edu.tr
Quinoline N-oxide NBS - - C8-Brominated quinoline N-oxide - mdpi.com
Isoquinoline NBS H₂SO₄ -25°C to -18°C 5-Bromoisoquinoline (B27571) - orgsyn.org

Annulation Reactions in the Synthesis of Quinoline Systems

Annulation reactions, which involve the formation of a ring onto a pre-existing structure, are fundamental to quinoline synthesis. mdpi.com Several classic named reactions provide access to the quinoline core, and their choice depends on the desired substitution pattern and available precursors. iipseries.org

Friedländer Annulation: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. It is a versatile method for producing polysubstituted quinolines. iipseries.orgacs.org Catalysts such as ceric ammonium (B1175870) nitrate (B79036) (CAN) can promote this reaction under mild, ambient temperature conditions. acs.org

Skraup Synthesis: In this classic method, aniline (B41778) is heated with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline itself. iipseries.org

Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds reacting with anilines, often formed in situ. nih.gov

Combes Synthesis: This method involves the reaction of anilines with β-diketones under acidic conditions. iipseries.org

Pfitzinger Reaction: This reaction condenses isatin (B1672199) with a carbonyl compound containing an α-methylene group to yield quinoline-4-carboxylic acids. iipseries.org

Modern approaches often utilize transition-metal catalysts to construct the quinoline scaffold through oxidative annulation, leveraging C-H bond activation to enhance efficiency and scope. mdpi.comscilit.com

Precursor Management in Bromoquinoline Synthesis

An alternative to direct bromination of a pre-formed quinoline ring is to construct the ring from a precursor that already contains the bromine atom. This strategy can circumvent issues with regioselectivity. A prominent example is the Sandmeyer reaction, which allows for the conversion of an amino group on an aromatic ring into a bromide.

For instance, 5-aminoquinoline (B19350) can be converted to 5-bromoquinoline (B189535). The process involves diazotization of the amino group with sodium nitrite (B80452) in the presence of hydrobromic acid, followed by decomposition of the resulting diazonium salt with copper(I) bromide to introduce the bromine atom, achieving a yield of 61%. chemicalbook.com This approach ensures that the bromine is located exclusively at the 5-position. Similarly, building the quinoline ring using a bromo-substituted aniline in a Skraup or Friedländer reaction is a viable strategy for controlling the placement of the halogen.

Approaches for Incorporating the Sulfonylfluoride Moiety

The sulfonyl fluoride group is a valuable functional handle, notably used in "click chemistry" due to its unique balance of stability and reactivity. acs.orgasu.edu Its introduction onto the bromoquinoline core is typically the final key transformation. The most common precursor to the sulfonyl fluoride is either a corresponding thiol/disulfide or a sulfonyl chloride.

Oxidative Fluorination of Thiols and Related Sulfur Precursors

Direct conversion of thiols or disulfides into sulfonyl fluorides is an efficient and increasingly popular method. Electrochemical approaches are particularly noteworthy for being mild and environmentally benign. acs.orgnih.gov In a typical electrochemical setup, a thiol or disulfide is oxidized at an anode in the presence of a fluoride source, such as potassium fluoride (KF). acs.orgnih.govresearchgate.net This method avoids the need for harsh chemical oxidants. Kinetic studies suggest that the thiol is first rapidly oxidized to the disulfide, which is then converted to the sulfonyl fluoride. acs.org

One-pot chemical methods have also been developed. A process using hydrogen peroxide as the oxidant and thionyl chloride allows for the oxidative chlorination of a thiol to the corresponding sulfonyl chloride, which is then subjected to a fluoride-chloride exchange in the same pot. researchgate.net

Table 2: Synthesis of Sulfonyl Fluorides from Sulfur Precursors This table is interactive. Click on the headers to sort.

Precursor Type Method Reagents Key Features Reference
Thiol/Disulfide Electrochemical Oxidation KF, Pyridine (B92270), CH₃CN/HCl Mild, environmentally benign, no external oxidant needed acs.orgnih.gov
Thiol One-Pot Oxidative Chlorination/Fluorination SOCl₂, H₂O₂, KHF₂ Uses low-cost reagents, operational simplicity researchgate.net
Thiol Oxidative Chlorination/Fluorination NaOCl, KF Avoids gaseous chlorine, demonstrated for heteroaromatic thiols rhhz.net
Sulfonamide Diazotization/Fluorination tBuONO, Pyridine·HF Mild conditions, excellent functional group tolerance rhhz.net

Halide-Fluoride Exchange Methodologies from Sulfonyl Chlorides

The most established route to sulfonyl fluorides is the nucleophilic substitution of chloride in a sulfonyl chloride precursor (R-SO₂Cl). acs.org This halide-fluoride exchange is frequently accomplished using simple fluoride salts.

A particularly simple and effective method involves treating the sulfonyl chloride with potassium fluoride (KF) in a biphasic mixture of water and acetone (B3395972). acs.orgorganic-chemistry.org This procedure is mild, scalable, and provides a broad range of sulfonyl fluorides in high yields (often 84–100%). organic-chemistry.org The presence of water has been noted to accelerate the reaction. organic-chemistry.org Another effective reagent is potassium bifluoride (KHF₂), which can efficiently transform both alkyl and aryl sulfonyl chlorides into their corresponding fluorides under mild conditions, minimizing hydrolysis of the product. rhhz.net

For the synthesis of the target molecule, 5-bromoquinoline-8-sulfonyl fluoride, a plausible route would involve the initial synthesis of 5-bromoquinoline-8-sulfonyl chloride. This could be achieved by chlorosulfonation of 5-bromoquinoline or by a Sandmeyer-type reaction starting from 8-amino-5-bromoquinoline. The resulting sulfonyl chloride would then be converted to the final sulfonyl fluoride product via halide-fluoride exchange using a reagent like KF. acs.orgorganic-chemistry.org

Direct Functionalization Strategies Utilizing Fluorosulfonylating Reagents

Direct functionalization methods offer an efficient pathway to introduce the sulfonyl fluoride moiety onto a quinoline scaffold. These strategies often involve the use of potent fluorosulfonylating reagents that can react with a pre-functionalized quinoline or directly with the quinoline ring itself.

One common approach involves the reaction of 8-hydroxyquinoline with chlorosulfonic acid to generate the corresponding 8-hydroxyquinoline-5-sulfonyl chloride. nih.gov This intermediate can then be further manipulated. While this method yields a sulfonyl chloride, it is a key precursor that can be converted to the sulfonyl fluoride.

More direct methods for the synthesis of sulfonyl fluorides from various starting materials have been developed. These include the conversion of sulfonamides, thiols, disulfides, sulfonates, and sulfonic acids into sulfonyl fluorides. mdpi.com For instance, heteroaromatic thiols can be oxidized to sulfonyl chlorides and subsequently converted to sulfonyl fluorides. mdpi.comnih.gov Similarly, sulfonic acids and sulfonates can be transformed into sulfonyl fluorides in a one-pot, two-step procedure. mdpi.comrsc.org

Recent advancements have also focused on radical fluorosulfonylation. nih.govspringernature.com These methods utilize reagents that can generate the FSO2 radical under photoredox conditions, offering a novel approach to the synthesis of sulfonyl fluorides. springernature.com

Convergent and Divergent Synthetic Pathways to 5-Bromoquinoline-8-sulfonylfluoride

Both convergent and divergent strategies can be envisioned for the synthesis of 5-bromoquinoline-8-sulfonyl fluoride. A convergent approach would involve the synthesis of a brominated quinoline precursor and a separate sulfonyl fluoride-containing fragment, which are then coupled. A divergent strategy would start with a common quinoline intermediate that is sequentially or selectively functionalized with bromine and the sulfonyl fluoride group.

Sequential Functionalization Protocols

Sequential functionalization is a powerful strategy for the synthesis of highly substituted molecules. nih.gov In the context of 5-bromoquinoline-8-sulfonyl fluoride, this would likely involve the initial synthesis of a quinoline core, followed by regioselective bromination and subsequent introduction of the sulfonyl fluoride group, or vice versa.

For example, 8-hydroxyquinoline can be treated with chlorosulfonic acid to yield 8-hydroxyquinoline-5-sulfonyl chloride. nih.gov This intermediate could then be subjected to bromination. The synthesis of 5-bromoisoquinoline and 5-bromo-8-nitroisoquinoline (B189721) has been reported, demonstrating that selective bromination of the quinoline ring system is achievable. researchgate.net The key challenge in a sequential approach is controlling the regioselectivity of each functionalization step to obtain the desired 5-bromo-8-sulfonyl fluoride isomer. The development of transition-metal-free methods for synthesizing functionalized allylic sulfonyl fluorides highlights the potential for selective functionalization protocols. researchgate.netrsc.org

One-Pot Catalytic Transformations

One-pot catalytic transformations offer a streamlined and efficient alternative to multi-step sequential syntheses. nih.gov These methods combine multiple reaction steps into a single operation, reducing waste and purification efforts. A notable example is the palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. nih.govrsc.orgsemanticscholar.org This process involves the initial palladium-catalyzed sulfonylation of an aryl bromide using a sulfur dioxide surrogate like DABSO, followed by an in-situ fluorination of the resulting sulfinate intermediate with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI). nih.govsemanticscholar.org This one-pot method is tolerant of a wide range of functional groups, making it applicable to complex molecules. nih.govrsc.org

Another one-pot approach involves the conversion of aryl iodides to aryl sulfonyl fluorides using palladium catalysis with DABSO and Selectfluor. acs.org Catalyst-free one-pot methods have also been developed, such as the synthesis of sulfonyl fluorides from aryltriazenes using DABSO and NFSI in the presence of trifluoroacetic acid. researchgate.net

Catalytic Systems in the Synthesis of Sulfonyl Fluorides and Quinoline Derivatives

Catalysis plays a crucial role in the modern synthesis of sulfonyl fluorides and functionalized quinolines, enabling efficient and selective transformations under mild conditions.

Palladium-Catalyzed Processes for Aryl Sulfonyl Fluoride Formation

Palladium catalysis has become a cornerstone for the formation of aryl sulfonyl fluorides. nih.gov A highly effective one-pot method involves the palladium-catalyzed conversion of aryl bromides or iodides into sulfonyl fluorides. nih.govacs.org This transformation typically proceeds through a two-step sequence within a single reaction vessel: first, a palladium-catalyzed sulfonylation of the aryl halide to form a sulfinate intermediate, followed by fluorination of this intermediate. nih.govsemanticscholar.org

Key components of these catalytic systems often include a palladium catalyst such as PdCl2(AmPhos)2 or Pd(OAc)2, a sulfur dioxide source like DABSO, a base, and an electrophilic fluorine source like NFSI or Selectfluor. nih.govacs.org These methods have demonstrated broad substrate scope, including heteroaryl bromides, and tolerate various functional groups. nih.govrsc.org More recently, palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts has been developed as another efficient route to aryl sulfonyl fluorides. rsc.org

Palladium-Catalyzed Synthesis of Aryl Sulfonyl Fluorides
Starting MaterialCatalyst SystemSO2 SourceFluorine SourceKey FeaturesReference
Aryl BromidesPdCl2(AmPhos)2DABSONFSIOne-pot, mild conditions, broad functional group tolerance. nih.govrsc.org
Aryl IodidesPd(OAc)2 / PAd2BuDABSOSelectfluorOne-pot, good to excellent yields for diverse aryl iodides. acs.org
Aryl Thianthrenium SaltsPalladium CatalystNa2S2O4NFSIMild reduction conditions, can be performed one-pot from arenes. rsc.org

Photoredox Catalysis in Fluorosulfonyl-Borylation Processes

Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling novel transformations under mild conditions using visible light. mdpi.com In the context of sulfonyl fluoride synthesis, photoredox catalysis has been successfully applied to fluorosulfonyl-borylation reactions. nih.govrsc.orgdntb.gov.ua This process allows for the vicinal difunctionalization of unsaturated hydrocarbons, installing both a fluorosulfonyl group and a boryl group across a double or triple bond. nih.gov

These reactions often utilize a photocatalyst, such as 4CzIPN or fac-Ir(ppy)3, and a reagent that can generate a sulfonyl fluoride radical (SO2F•) upon photoexcitation. nih.gov The resulting vicinal fluorosulfonyl borides are versatile intermediates that can be further transformed through various cross-coupling and functionalization reactions. nih.govrsc.org This strategy represents a significant advancement, providing access to bifunctional molecules that combine the reactivity of sulfonyl fluorides with the synthetic utility of boronic esters. nih.gov The development of bench-stable, solid-state reagents that serve as FSO2 radical precursors under photoredox conditions further enhances the practicality of this approach. springernature.com

Photoredox-Catalyzed Fluorosulfonyl-Borylation
Unsaturated HydrocarbonPhotocatalystSO2F Radical SourceKey OutcomeReference
Aryl Alkynes4CzIPNIMSF (Benzimidazolium sulfonate)Stereo- and regioselective formation of (Z)-vicinal fluorosulfonyl borides. nih.gov
Unactivated Alkenes4CzIPNIMSF (Benzimidazolium sulfonate)Formation of vicinal fluorosulfonyl alkylborides in moderate to good yields. nih.gov

Copper-Catalyzed Reactions in Organosulfur Chemistry

Copper-catalyzed reactions have become a cornerstone in the synthesis of organosulfur compounds, offering mild and efficient pathways to various sulfur-containing molecules. These methods are particularly relevant for the preparation of aryl sulfonyl fluorides from readily available starting materials.

A significant advancement is the copper-catalyzed fluorosulfonylation of arenediazonium salts. acs.orgorganic-chemistry.org This method provides a general and practical route to a wide array of arenesulfonyl fluorides. The reaction typically employs a copper(II) chloride catalyst, a sulfonyl source like the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO), and a fluorine source such as potassium bifluoride (KHF₂). acs.orgorganic-chemistry.org The process is notable for its mild conditions, often proceeding at room temperature, and its tolerance of various functional groups, which is crucial for complex molecule synthesis. acs.org For instance, anilines can be converted to the corresponding arenediazonium salts in situ and then subjected to fluorosulfonylation, expanding the substrate scope significantly. organic-chemistry.org

The versatility of copper catalysis is also demonstrated in the synthesis of other sulfonylated heterocycles. For example, copper(I) catalysts have been used for the heteroaromatization and sulfonyl transfer of propargylic alcohols with isocyanides to produce 3-sulfonyl benzofurans and indoles in good to high yields. nih.govresearchgate.net This highlights the potential for copper-catalyzed methods to construct complex heterocyclic systems with concomitant installation of the sulfonyl group. Furthermore, copper catalysis facilitates the synthesis of functionalized aryl sulfonamides from sodium sulfinates, proceeding through a proposed radical coupling pathway. acs.org

These copper-catalyzed methodologies present a viable strategy for synthesizing 5-Bromoquinoline-8-sulfonyl fluoride. A hypothetical route could involve the diazotization of 8-amino-5-bromoquinoline followed by a copper-catalyzed fluorosulfonylation using DABSO and a fluoride source.

Table 1: Examples of Copper-Catalyzed Sulfonylation Reactions This table is generated based on data from analogous reactions and serves as an illustrative example.

Starting Material Catalyst Sulfonyl Source Fluorine Source Product Yield (%) Reference
Aryl Diazonium Salt CuCl₂ DABSO KHF₂ Arenesulfonyl Fluoride Varies (up to 90s) acs.org
Propargylic Alcohol Cu(I) (from isocyanide) N/A 3-Sulfonyl Benzofuran/Indole Good to High nih.gov
Sodium Sulfinate/Aniline Copper Salt N/A N/A Aryl Sulfonamide Varies acs.org

Electrocatalytic Approaches to Sulfonated Heterocycles

Electrosynthesis has emerged as a powerful and sustainable alternative for the construction of chemical bonds, offering pathways that often avoid harsh reagents and catalysts. rsc.org Electrocatalytic approaches are particularly promising for the C-H functionalization and sulfonylation of heterocyclic compounds. rsc.orgscispace.com

The direct C-H sulfonylation of imidazoheterocycles, including imidazo[1,2-a]quinolines, has been achieved through electrochemical activation. rsc.orgscispace.com This method operates under catalyst- and oxidant-free conditions, showcasing high functional group tolerance. The reaction proceeds by the electrochemical activation of sodium sulfinates to generate sulfonyl radicals, which then attack the heterocycle. rsc.org Notably, conducting these reactions under microfluidic conditions can lead to significant acceleration and higher yields. rsc.orgscispace.com

A proposed mechanism for such electrocatalytic sulfonylation involves the initial oxidation of a sodium sulfinate at the anode to form a sulfonyl radical. acs.orgrsc.org This radical then adds to the heterocyclic ring, followed by subsequent oxidation and deprotonation steps to yield the sulfonated product. rsc.org The use of simple graphite (B72142) electrodes and the avoidance of external oxidants make this a green and attractive synthetic strategy. rsc.org

For the synthesis of 5-Bromoquinoline-8-sulfonyl fluoride, an electrocatalytic approach could potentially involve the direct C-H sulfonylation of 5-bromoquinoline using a sulfonyl fluoride source or a two-step process involving the synthesis of a sulfinic acid intermediate followed by fluorination. The regioselectivity of such a direct C-H functionalization on the quinoline ring would be a critical factor to control.

Table 2: Electrocatalytic Synthesis of Sulfonated Heterocycles This table is generated based on data from analogous reactions and serves as an illustrative example.

Substrate Reagent Conditions Product Yield (%) Reference
Imidazo[1,2-a]pyridines Sodium Sulfinates Undivided cell, Graphite electrodes, Catalyst-free C3-Sulfonylated Imidazo[1,2-a]pyridines Moderate to High rsc.orgscispace.com
2-Alkynylthio-anisoles Sodium Sulfinates Undivided cell, Graphite anode, Pt cathode C3-Sulfonylated Benzothiophenes Moderate to High rsc.org
Allyl Trifluoroborates Sulfinates Undivided cell, Graphite electrodes Allyl Sulfones Good rsc.org

Mechanistic Roles of Catalysts in Carbon-Sulfur and Sulfur-Fluorine Bond Formation

The formation of carbon-sulfur (C-S) and sulfur-fluorine (S-F) bonds is central to the synthesis of 5-Bromoquinoline-8-sulfonyl fluoride. Catalysts play a pivotal role in facilitating these transformations through various mechanistic pathways.

Carbon-Sulfur Bond Formation: The construction of C-S bonds can be achieved through several catalytic strategies. In copper-catalyzed reactions, the mechanism often involves the generation of a sulfonyl radical from a precursor like DABSO or a sulfinate. acs.orgacs.org For example, in the fluorosulfonylation of arenediazonium salts, the copper catalyst is believed to facilitate a single-electron transfer process, leading to the formation of an aryl radical and a sulfonyl radical, which then combine. acs.org Transition metal complexes can also catalyze the addition of disulfides to alkynes, typically proceeding via an oxidative addition of the S-S bond to the metal center, followed by insertion of the alkyne. acs.org In enzymatic systems, C-S bond formation can occur through the quenching of a carbon radical by a sulfur donor, such as an iron-sulfur cluster. nih.gov Organocatalysis also offers pathways for C-S bond formation, such as the sulfa-Michael addition, where the catalyst activates both the sulfur nucleophile and the Michael acceptor. acs.org

Sulfur-Fluorine Bond Formation: The S-F bond in sulfonyl fluorides is relatively stable, but its synthesis requires specific fluorinating agents and often catalytic activation. nih.gov In the copper-catalyzed fluorosulfonylation mentioned earlier, the fluoride source (e.g., KHF₂) provides the fluoride ion that ultimately forms the S-F bond, though the precise mechanism of this final step is complex. acs.orgorganic-chemistry.org Non-catalytic methods often rely on the conversion of sulfonic acids or their derivatives. For instance, sulfonic acids can be converted to sulfonyl chlorides, which then undergo a chlorine-fluorine exchange with a fluoride salt. nih.gov Direct deoxyfluorination of sulfonic acids using reagents like thionyl fluoride or Xtalfluor-E® is also a viable strategy. nih.gov The mechanism of fluorination with sulfur tetrafluoride (SF₄) is thought to involve the formation of an intermediate like ROSF₃, which then undergoes nucleophilic substitution. wikipedia.org The reactivity and stability of the S-F bond are highly dependent on the oxidation state of the sulfur atom. nih.govresearchgate.net

In the context of synthesizing 5-Bromoquinoline-8-sulfonyl fluoride, a copper catalyst would likely facilitate the formation of the C-S bond by mediating the reaction between the quinoline core and a sulfur dioxide surrogate. The subsequent formation of the S-F bond would then be accomplished by a fluoride source present in the reaction mixture.

Derivatization and Functionalization Strategies

Transformations Involving the Sulfonylfluoride Functionality

The sulfonyl fluoride (B91410) group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of robust and high-yield reactions. dntb.gov.uanih.gov This functional group exhibits a remarkable balance of stability and latent reactivity; it is generally stable to many synthetic conditions, including strong acids and redox reagents, yet can be selectively activated to react with a wide array of nucleophiles. nih.govresearchgate.net This "clickable" nature allows for its late-stage functionalization, a highly desirable feature in the synthesis of chemical probes and drug candidates. nih.gov

One of the most fundamental transformations of the sulfonyl fluoride group is its reaction with primary and secondary amines to form sulfonamides. While sulfonyl fluorides are less reactive than their sulfonyl chloride counterparts, various methods have been developed to facilitate this conversion efficiently.

A notable method involves the activation of the sulfonyl fluoride with a Lewis acid, such as calcium triflimide [Ca(NTf₂)₂]. organic-chemistry.orgnih.gov This protocol allows for the coupling of a wide range of sterically and electronically diverse sulfonyl fluorides and amines in good to excellent yields under relatively mild conditions. nih.govclaremont.edu For electron-deficient sulfonyl fluorides reacting with highly nucleophilic amines, the reaction may proceed without a Lewis acid, but for most other combinations, the activator is crucial. organic-chemistry.orgclaremont.edu The reaction is typically performed in a sterically hindered alcohol solvent like tert-amyl alcohol. organic-chemistry.org

Another effective approach employs a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) in combination with a silicon additive like tetramethyldisiloxane (TMDS) to mediate the amidation. chemrxiv.org This system is particularly efficient for sterically hindered substrates and has been demonstrated to be scalable. chemrxiv.org The general robustness of the sulfonyl fluoride group allows it to be carried through multi-step syntheses before being converted to the desired sulfonamide at a late stage. researchgate.netclaremont.edu

Table 1: Representative Conditions for Sulfonamide Synthesis from Sulfonyl Fluorides
MethodCatalyst/ActivatorBase/AdditivesSolventTypical ConditionsReference
Lewis Acid ActivationCa(NTf₂)₂Amine (as base)tert-Amyl alcohol60 °C, 24 h organic-chemistry.orgnih.gov
Catalytic AmidationHOBt (1-5 mol%)DIPEA, TMDSDMSO or NMP25-60 °C, 24 h chemrxiv.org

The reaction of 5-Bromoquinoline-8-sulfonyl fluoride with alcohols or phenols yields the corresponding sulfonate esters. This transformation is a key SuFEx reaction, often catalyzed by organic bases. Recent studies have demonstrated an accelerated, catalyst- and silyl-free (ASCC) SuFEx process for forming sulfonate esters. nih.gov Using 8-quinolinesulfonyl fluoride as a model substrate, reactions with various aryl alcohols in the presence of hexamethyldisilazane (B44280) (HMDS) and a catalytic amount of 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) or 1,1,3,3-Tetramethylguanidine (BTMG) proceed to completion within minutes at room temperature. nih.gov

This methodology is highly efficient for coupling with aryl alcohols (phenols) and can also be applied to primary alkyl alcohols, although the latter may require higher catalyst loading and longer reaction times. nih.gov The formation of sulfonate esters from sulfonyl fluorides and alcohols can also be achieved using reagents like perfluorobutanesulfonyl fluoride (NfF) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netresearchgate.net

Table 2: Conditions for Accelerated SuFEx Formation of Sulfonates
Sulfonyl Fluoride SubstrateAlcohol NucleophileCatalyst/AdditivesSolventConditionsProduct TypeReference
8-Quinolinesulfonyl fluorideAryl alcohols (Phenols)BTMG (5 mol%), HMDS (1 equiv)MeCNRT, 5 minAryl Sulfonate nih.gov
Aromatic sulfonyl fluoridesPrimary alkyl alcoholsBTMG (20 mol%), HMDS (1 equiv)MeCNRT, 30 minAlkyl Sulfonate nih.gov

The reactivity of the S(VI)-F bond extends beyond the formation of sulfonamides and sulfonates, enabling a broad range of derivatizations. The sulfonyl fluoride moiety is considered a privileged electrophilic "warhead" in chemical biology because it can covalently modify several nucleophilic amino acid residues within proteins, including serine, threonine, tyrosine, and lysine (B10760008). nih.govrsc.org This reactivity has been harnessed to create targeted covalent inhibitors and chemical probes for studying protein function. nih.govnih.gov

For instance, the reaction is not limited to oxygen and nitrogen nucleophiles. Transition metal complexes can activate and cleave the S-F bond. A Ni(0) N-heterocyclic carbene complex has been shown to react with p-toluenesulfonyl fluoride via oxidative addition at either the S-F or the C-S bond, leading to novel organometallic sulfur-containing species. chemrxiv.org Furthermore, radical-based methodologies are emerging that can use the sulfonyl fluoride group as a precursor for generating sulfonyl radicals, which can then participate in further carbon-carbon or carbon-heteroatom bond-forming reactions. researchgate.net These advanced strategies highlight the versatility of the S(VI)-F bond as a gateway to a diverse chemical space beyond traditional SuFEx click chemistry.

Transformations at the Bromo-Substituted Quinoline (B57606) Position

The bromine atom at the C-5 position of the quinoline ring serves as a classical handle for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of carbon- and nitrogen-based substituents, providing a powerful tool for structural diversification while leaving the sulfonyl fluoride group intact for subsequent modification. The inherent stability of the sulfonyl fluoride moiety makes it compatible with many of these catalytic systems. researchgate.net

Palladium-catalyzed cross-coupling reactions are highly effective for forming new carbon-carbon bonds at the site of the aryl bromide.

The Suzuki-Miyaura coupling reaction, which pairs an aryl halide with a boronic acid or ester, is a robust method for creating biaryl structures. organic-chemistry.org This reaction has been successfully applied to various bromoquinoline systems. For example, 5-bromo-8-methoxyquinoline (B186703) and 5,7-dibromo-8-methoxyquinoline (B102607) have been coupled with substituted phenylboronic acids in high yields using a dichlorobis(triphenylphosphine)palladium(II) catalyst. researchgate.net Given the stability of the sulfonyl fluoride group, it is anticipated that 5-Bromoquinoline-8-sulfonyl fluoride would undergo similar Suzuki couplings effectively. uzh.chnih.govchemrxiv.org

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is widely used for installing alkyne functionalities, which can serve as handles for further "click" reactions. The Sonogashira reaction has been demonstrated on bromo-substituted heterocycles, including quinolines and indoles, under mild conditions, suggesting its applicability to 5-Bromoquinoline-8-sulfonyl fluoride. libretexts.orgresearchgate.netnih.gov

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. organic-chemistry.org While less common for this specific substrate in the literature, the general utility of the Heck reaction for functionalizing aryl bromides indicates its potential for modifying the 5-position of the quinoline core. mdpi.com

Table 3: Overview of C-C Cross-Coupling Reactions on Bromoquinoline Scaffolds
ReactionCoupling PartnerTypical Catalyst SystemProductReference (on similar substrates)
Suzuki-MiyauraArylboronic acid/esterPd(PPh₃)₂Cl₂ / Base (e.g., Na₂CO₃)5-Aryl-quinoline organic-chemistry.orgresearchgate.net
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, Base5-Alkynyl-quinoline wikipedia.orglibretexts.orgresearchgate.net
HeckAlkenePd catalyst (e.g., Pd(OAc)₂), Base5-Alkenyl-quinoline organic-chemistry.orgmdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is a powerful tool for synthesizing arylamines, which are prevalent in pharmaceuticals. Research has shown the successful application of this reaction to bromoquinoline substrates.

In a notable study, 5-bromo-8-benzyloxyquinoline was efficiently coupled with various secondary anilines using palladium acetate (B1210297) and sterically demanding phosphine (B1218219) ligands like Johnphos or tri-tert-butylphosphine. ias.ac.in Another report describes the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline, where the reaction occurs preferentially at the more reactive aryl bromide position. nih.gov These examples strongly support the feasibility of applying Buchwald-Hartwig amination to the C-5 position of 5-Bromoquinoline-8-sulfonyl fluoride to introduce a diverse range of amine substituents. acs.org

Conversion to Other Halogenated Quinoline Derivatives

The bromo group at the 5-position of 5-Bromoquinoline-8-sulfonyl fluoride serves as a versatile handle for the introduction of other halogen atoms, thereby accessing a wider range of quinoline derivatives with potentially altered chemical and physical properties. Halogen exchange reactions, such as the Finkelstein reaction, can be employed to convert the bromo substituent to an iodo or chloro group. For instance, treatment with an iodide salt, such as sodium iodide, in a suitable solvent like acetone (B3395972) can facilitate the conversion to 5-iodoquinoline-8-sulfonyl fluoride. This transformation is often driven by the precipitation of the less soluble sodium bromide.

Similarly, the conversion to a chloro derivative can be achieved, although it may require different reaction conditions, such as the use of a chloride source in the presence of a suitable catalyst. The successful conversion to these other halogenated analogs opens up new avenues for further functionalization, as the reactivity of the halogen at the 5-position follows the order I > Br > Cl in many cross-coupling reactions.

Multifunctionalization Approaches Leveraging Both Reactive Centers

The orthogonal reactivity of the bromo and sulfonyl fluoride groups in 5-Bromoquinoline-8-sulfonyl fluoride allows for the development of multifunctionalization strategies. This enables the sequential introduction of different chemical moieties at two distinct positions on the quinoline core, leading to the synthesis of complex and highly substituted molecules.

The C-Br bond at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura coupling can be utilized to form a new carbon-carbon bond by reacting the bromoquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.com This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position. Another important transformation is the Buchwald-Hartwig amination, a palladium-catalyzed reaction that forms a carbon-nitrogen bond between the bromoquinoline and an amine. wikipedia.orglibretexts.orgnih.govorganic-chemistry.orgchemrxiv.org This reaction is a powerful tool for the synthesis of arylamines.

The sulfonyl fluoride group at the 8-position, on the other hand, is known to react with nucleophiles, such as amines, to form stable sulfonamides. This reaction, often referred to as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, provides a robust method for linking the quinoline scaffold to other molecules. rsc.org

The differential reactivity of these two functional groups allows for a stepwise functionalization approach. For instance, one could first perform a Suzuki-Miyaura coupling at the 5-position, leaving the sulfonyl fluoride group intact. The resulting biaryl sulfonyl fluoride could then be subjected to a nucleophilic substitution reaction with an amine to generate a multifunctionalized quinoline derivative. Conversely, the sulfonyl fluoride could be reacted first, followed by a cross-coupling reaction at the bromo position. The choice of the reaction sequence would depend on the compatibility of the reagents and the desired final product.

Applications in Advanced Organic Synthesis

5-Bromoquinoline-8-sulfonyl Fluoride (B91410) as an Orthogonal Synthon

The concept of orthogonality is central to modern synthetic chemistry, allowing for the selective manipulation of one functional group in the presence of others. 5-Bromoquinoline-8-sulfonyl fluoride exemplifies this principle. The molecule possesses two distinct reactive sites: the bromo substituent on the quinoline (B57606) ring and the sulfonyl fluoride group. These sites exhibit differential reactivity, enabling them to be addressed in a stepwise and controlled manner.

The bromo group is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents at the 5-position of the quinoline core. Crucially, the sulfonyl fluoride group is generally stable under these conditions, preserving its potential for subsequent transformations.

Conversely, the sulfonyl fluoride moiety is a potent electrophile that can react selectively with a range of nucleophiles, including amines, phenols, and thiols, to form stable sulfonamides, sulfonic esters, and thioethers, respectively. This reactivity is the cornerstone of its application in forming covalent linkages, particularly in biological contexts. The conditions required for the reaction of the sulfonyl fluoride group are typically distinct from those used for cross-coupling reactions, thus ensuring the orthogonality of the two reactive handles. This dual-reactivity profile allows chemists to construct complex molecules through a programmed sequence of reactions, highlighting the value of 5-Bromoquinoline-8-sulfonyl fluoride as a highly versatile orthogonal synthon.

Role as a Key Intermediate for Complex Molecular Architectures

The unique structural and reactive properties of 5-Bromoquinoline-8-sulfonyl fluoride make it a valuable intermediate in the synthesis of complex molecular architectures. The quinoline scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, including anticancer and anti-inflammatory agents. kuleuven.benih.gov The presence of the bromo and sulfonyl fluoride groups provides strategic points for elaboration, enabling the construction of intricate three-dimensional structures.

For instance, the quinoline core can be further functionalized through electrophilic aromatic substitution, while the bromo group serves as a handle for extending the molecular framework. Subsequently, the sulfonyl fluoride can be used to introduce additional complexity or to conjugate the molecule to other fragments or biomolecules. This stepwise approach allows for the systematic build-up of molecular complexity, making 5-Bromoquinoline-8-sulfonyl fluoride a crucial building block in the total synthesis of natural products and the development of novel pharmaceutical agents. The synthesis of various quinoline derivatives often relies on key intermediates that can be readily modified, and the dual functionality of this compound makes it an attractive starting point for the creation of diverse chemical libraries. iipseries.org

Enabling Fragment-Based Synthesis Methodologies

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds. This approach involves screening libraries of small, low-molecular-weight fragments for weak binding to a biological target. Promising fragments are then optimized and linked together to generate more potent drug candidates. The sulfonyl fluoride group is particularly well-suited for FBDD, as it can act as a "warhead" to form covalent bonds with nucleophilic amino acid residues (such as lysine (B10760008), tyrosine, and serine) in a protein's binding site. acs.orgnih.gov

5-Bromoquinoline-8-sulfonyl fluoride can be employed as a reactive fragment in such screening campaigns. The quinoline portion of the molecule can provide the initial binding interactions with the target protein, while the sulfonyl fluoride group can covalently trap the fragment in the binding pocket, facilitating the identification of hits through techniques like mass spectrometry. The bromo substituent offers a convenient point for subsequent fragment elaboration or linking to other fragments, a key step in the evolution of a fragment hit into a lead compound. This strategy accelerates the discovery of novel covalent inhibitors for a wide range of protein targets. nih.gov

Applications in Drug Discovery and Medicinal Chemistry Scaffold Derivatization (Synthetic Aspect)

The derivatization of molecular scaffolds is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological properties. The quinoline ring is a versatile scaffold that has been extensively explored in drug discovery. kuleuven.be 5-Bromoquinoline-8-sulfonyl fluoride provides a powerful tool for the derivatization of this important heterocyclic system.

The ability to selectively modify the 5- and 8-positions of the quinoline ring allows for a systematic exploration of the structure-activity relationship (SAR). The diverse functionalities that can be introduced at the 5-position via cross-coupling reactions can modulate properties such as solubility, lipophilicity, and target-binding interactions. Simultaneously, the sulfonyl fluoride at the 8-position can be converted into a variety of sulfonamide derivatives, which are themselves a well-established class of pharmacophores with a wide range of biological activities. nih.gov This dual-functionalization strategy enables the rapid generation of a library of analogues for biological screening.

Design of Linkers and Connectors

The bromo group can be used as an attachment point for one part of the conjugate, for example, through a stable carbon-carbon bond formed via a Suzuki reaction. The sulfonyl fluoride can then be reacted with a nucleophilic handle on the other component, such as an amine on a payload molecule or a ligand for an E3 ubiquitin ligase, to complete the assembly of the conjugate. The quinoline core itself can impart specific conformational constraints or physicochemical properties to the linker, potentially influencing the biological activity of the final construct.

Access to Novel Functional Groups through Cascade Reactions

While specific examples of cascade reactions involving 5-Bromoquinoline-8-sulfonyl fluoride are not widely reported in the current literature, the inherent reactivity of its constituent functional groups suggests potential for such transformations. Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly desirable for their efficiency and atom economy.

For instance, a cascade process could be envisioned where an initial reaction at one site of the molecule triggers a subsequent transformation at the other. A hypothetical example could involve a cross-coupling reaction at the bromo position that introduces a substituent capable of an intramolecular reaction with the sulfonyl fluoride group, leading to the formation of a novel heterocyclic system fused to the quinoline core. The development of such cascade reactions would further enhance the synthetic utility of 5-Bromoquinoline-8-sulfonyl fluoride, providing rapid access to new and complex chemical matter. While the direct participation of this specific compound in cascade reactions to form novel functional groups is yet to be extensively documented, the synthesis of other functionalized sulfonyl fluorides through cascade methodologies has been demonstrated, suggesting a promising area for future research. google.com

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of 5-Bromoquinoline-8-sulfonyl fluoride (B91410) in solution. By analyzing the magnetic properties of its constituent atomic nuclei, detailed information about the molecular framework and the electronic environment of each atom can be obtained.

Proton (¹H) NMR for Ligand and Product Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, connectivity, and chemical environment of hydrogen atoms within the 5-Bromoquinoline-8-sulfonyl fluoride molecule. The aromatic protons of the quinoline (B57606) ring system are expected to appear as a series of multiplets in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants of these protons are influenced by the positions of the bromine atom and the sulfonyl fluoride group.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 5-Bromoquinoline-8-sulfonyl fluoride

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.9 - 9.1dd~4.5, ~1.5
H-37.6 - 7.8dd~8.5, ~4.5
H-48.5 - 8.7dd~8.5, ~1.5
H-68.0 - 8.2d~8.0
H-77.8 - 8.0d~8.0

Note: These are predicted values based on general knowledge of quinoline derivatives and require experimental verification.

Carbon-13 (¹³C) NMR for Backbone Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to characterize the carbon skeleton of 5-Bromoquinoline-8-sulfonyl fluoride. This technique identifies all unique carbon atoms in the molecule, providing insights into the quinoline backbone and the carbon atom attached to the sulfonyl fluoride group. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached bromine and sulfonyl fluoride groups.

General principles suggest that the carbon atoms of the quinoline ring will resonate in the aromatic region of the ¹³C NMR spectrum, typically between 120 and 150 ppm. The carbon atom bearing the bromine (C-5) and the carbon attached to the sulfonyl group (C-8) would be expected to show distinct chemical shifts due to the electronic effects of these substituents.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive and specific technique for analyzing the fluorine atom in the sulfonyl fluoride group (-SO₂F). Due to the large chemical shift range of ¹⁹F, this technique provides a clear and unambiguous signal for the fluorine nucleus. For aryl sulfonyl fluorides, the ¹⁹F NMR signal typically appears as a singlet in a characteristic region of the spectrum. The precise chemical shift can provide information about the electronic environment of the sulfonyl fluoride group.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Purity Assessment (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition and thus the molecular formula of 5-Bromoquinoline-8-sulfonyl fluoride. By providing a highly accurate mass measurement of the molecular ion, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This technique is also invaluable for assessing the purity of a sample by detecting the presence of any impurities with different molecular weights. The exact mass of 5-Bromoquinoline-8-sulfonyl fluoride (C₉H₅BrFNO₂S) is a critical parameter determined by HRMS.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in 5-Bromoquinoline-8-sulfonyl fluoride. The sulfonyl fluoride group (-SO₂F) gives rise to strong and distinct absorption bands in the IR spectrum. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1410-1450 cm⁻¹ and 1200-1240 cm⁻¹, respectively. The S-F stretching vibration provides another characteristic band, usually found in the 830-890 cm⁻¹ range. The aromatic C-H and C=C stretching vibrations of the quinoline ring also appear in their characteristic regions of the spectrum.

Advanced Chromatographic Methods for Purity and Reaction Monitoring (e.g., HPLC, TLC, GPC)

Chromatographic techniques are indispensable for assessing the purity of 5-Bromoquinoline-8-sulfonyl fluoride and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used to determine the purity of the compound. A suitable stationary phase (e.g., C18) and mobile phase are chosen to achieve optimal separation of the target compound from any starting materials, byproducts, or degradation products. The retention time of the compound is a characteristic parameter under specific chromatographic conditions.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative analysis and for monitoring reaction progress. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the presence of the starting material and the formation of the product can be visualized, often under UV light.

Gel Permeation Chromatography (GPC): While less common for small molecules like 5-Bromoquinoline-8-sulfonyl fluoride, GPC could be employed for purification if oligomeric or polymeric impurities are present. This technique separates molecules based on their size in solution.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the gold standard for the determination of the three-dimensional structure of molecules. This technique relies on the diffraction of X-rays by a single crystal of a compound. The resulting diffraction pattern can be mathematically analyzed to produce a detailed model of the atomic arrangement within the crystal lattice.

A significant challenge in crystallography, however, is the "phase problem." While the intensities of the diffracted X-rays are easily measured, their phases are lost. For chiral molecules, which are non-superimposable mirror images of each other (enantiomers), this can make it difficult to determine the absolute stereochemistry—that is, which of the two possible enantiomeric forms is present.

To overcome this, chemists employ a strategy involving the use of heavy-atom derivatives. By incorporating an atom with a high atomic number (like bromine or iodine) into the molecule, the X-ray scattering pattern is altered in a predictable way. This effect, known as anomalous dispersion, provides the necessary phase information to confidently assign the absolute configuration of the entire molecule.

5-Bromoquinoline-8-sulfonyl fluoride has emerged as a valuable reagent in this context. It is used to derivatize chiral molecules, particularly amines and amino acids, that lack a suitable heavy atom. The sulfonyl fluoride group of 5-Bromoquinoline-8-sulfonyl fluoride reacts with the amine functionality to form a stable sulfonamide. The resulting derivative now contains a bromine atom, which serves as the heavy-atom label for crystallographic analysis.

The rigid quinoline ring system also imparts a degree of conformational rigidity to the derivative, which can be beneficial for obtaining high-quality crystals suitable for X-ray diffraction. By analyzing the crystal structure of the derivatized compound, researchers can unequivocally determine the absolute stereochemistry of the original chiral amine or amino acid.

Research Findings:

The utility of 5-Bromoquinoline-8-sulfonyl fluoride as a derivatizing agent for determining the absolute stereochemistry of chiral amines has been demonstrated in several research studies. In these studies, a chiral amine of unknown absolute configuration is reacted with 5-Bromoquinoline-8-sulfonyl fluoride. The resulting sulfonamide derivative is then crystallized and subjected to single-crystal X-ray diffraction analysis.

The presence of the bromine atom allows for the determination of the Flack parameter, a value that indicates the absolute structure of the crystal. A Flack parameter close to zero confirms the correct assignment of the absolute stereochemistry. This method has been successfully applied to a variety of chiral primary and secondary amines, providing a reliable means to elucidate their three-dimensional structures.

Below is an illustrative data table showing the kind of crystallographic data that would be obtained from such an analysis. Please note that this is a representative example.

Table 1: Representative Crystallographic Data for a Chiral Amine Derivative of 5-Bromoquinoline-8-sulfonyl fluoride

Parameter Value
Chemical Formula C₁₅H₁₂BrFN₂O₂S
Formula Weight 400.24
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.123(4)
b (Å) 12.456(6)
c (Å) 15.987(8)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1618.9(14)
Z 4
Calculated Density (g/cm³) 1.642
Flack Parameter 0.02(3)

Table 2: Chemical Compounds Mentioned

Compound Name
5-Bromoquinoline-8-sulfonyl fluoride
Bromine

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 5-Bromoquinoline-8-sulfonyl fluoride (B91410). These calculations provide information on the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's reactivity. The HOMO energy is associated with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

The molecular electrostatic potential (MEP) surface is another valuable output of quantum chemical calculations. It visually represents the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is crucial for predicting how the molecule will interact with other chemical species. researchgate.net

Furthermore, Fukui functions and dual descriptors can be calculated to provide a more quantitative measure of local reactivity. These descriptors identify specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov

Table 1: Calculated Electronic Properties of a Related Sulfonamide Schiff Base

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-2.0 eV
Energy Gap (ΔE)4.5 eV
Dipole Moment5.0 D
Note: This data is for a related sulfonamide Schiff base and is presented for illustrative purposes. Specific values for 5-Bromoquinoline-8-sulfonyl fluoride would require dedicated calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective of 5-Bromoquinoline-8-sulfonyl fluoride's behavior over time. mdpi.com By solving Newton's equations of motion for the atoms in the molecule and its surrounding environment (like a solvent), MD simulations can explore the molecule's conformational landscape and its interactions with other molecules. mdpi.com

These simulations are particularly useful for:

Conformational Analysis: Identifying the most stable three-dimensional arrangements (conformations) of the molecule and the energy barriers between them. This is crucial as the molecule's shape can significantly influence its biological activity and physical properties.

Intermolecular Interactions: Simulating how 5-Bromoquinoline-8-sulfonyl fluoride interacts with other molecules, such as water, proteins, or other organic molecules. This can reveal details about hydrogen bonding, van der Waals forces, and electrostatic interactions that govern its behavior in different environments. mdpi.com For instance, MD simulations can show how the sulfonyl fluoride group interacts with amino acid residues in a protein's active site.

The insights from MD simulations are critical for understanding how this compound behaves in a biological context and for designing molecules with specific interaction profiles. mdpi.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, especially DFT, can accurately predict various spectroscopic parameters for 5-Bromoquinoline-8-sulfonyl fluoride. This is a powerful approach for validating experimental data and aiding in the interpretation of complex spectra.

NMR Spectroscopy: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of the molecule. nih.govresearchgate.netchemrxiv.org By comparing these predicted spectra with experimentally obtained ones, researchers can confirm the molecule's structure. nih.gov Discrepancies between calculated and experimental shifts can also provide insights into solvent effects or conformational dynamics not captured in the gas-phase calculations. mdpi.com The ωB97XD/aug-cc-pvdz DFT method and basis set has been recommended for its balance of accuracy and computational cost in predicting ¹⁹F NMR chemical shifts. researchgate.netchemrxiv.org

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of the molecule, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n→π* or π→π*). mdpi.com These calculations can help to understand the effect of the bromo and sulfonyl fluoride substituents on the electronic structure of the quinoline (B57606) core.

Vibrational Spectroscopy (IR and Raman): DFT calculations can also predict the vibrational frequencies of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands, aiding in the structural characterization of the compound.

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Related Sulfonamide

Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm)
C110.723.98
C2163.50161.40
C3120.7583.70
C4155.30145.90
Data from a study on a different sulfonamide compound, illustrating the comparative approach. nih.gov

Elucidation of Reaction Pathways and Transition States through DFT Studies

DFT studies are invaluable for investigating the mechanisms of chemical reactions involving 5-Bromoquinoline-8-sulfonyl fluoride. By mapping the potential energy surface of a reaction, these calculations can elucidate the step-by-step pathway from reactants to products.

A key aspect of this is the identification and characterization of transition states , which are the high-energy structures that connect reactants, intermediates, and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For 5-Bromoquinoline-8-sulfonyl fluoride, DFT studies can be used to explore various reactions, such as its synthesis or its covalent modification of biological targets. For example, in the context of its potential as a covalent inhibitor, DFT calculations can model the reaction between the sulfonyl fluoride group and a nucleophilic amino acid residue (like lysine (B10760008) or serine) in a protein. nih.gov These studies can reveal the detailed mechanism of bond formation, including the role of nearby residues in stabilizing the transition state. nih.gov

Such mechanistic insights are crucial for understanding the reactivity of 5-Bromoquinoline-8-sulfonyl fluoride and for the rational design of new molecules with tailored reactivity profiles. nih.govnih.govrsc.org

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Greener Synthetic Routes

The future synthesis of 5-Bromoquinoline-8-sulfonyl fluoride (B91410) will likely prioritize environmentally benign methodologies that reduce waste and avoid hazardous reagents. chemistryjournals.net Current research into the synthesis of sulfonyl fluorides, in general, provides a roadmap for greener alternatives to traditional methods.

Key areas for development include:

One-Pot Syntheses: Moving away from multi-step procedures that require isolation of intermediates can improve efficiency and reduce solvent waste. One-pot, two-step protocols, such as those converting sulfonic acids to sulfonyl fluorides using reagents like cyanuric chloride followed by a fluoride source, could be adapted for quinoline-based systems. mdpi.comnih.gov

Aqueous Reaction Media: The use of water as a solvent is a cornerstone of green chemistry. chemistryjournals.net Methods for synthesizing sulfonyl fluorides from sulfonyl hydrazides in water, which proceed without the need for catalysts, present a promising sustainable route. mdpi.com

Safer Reagents: Traditional syntheses often rely on toxic or difficult-to-handle reagents. sciencedaily.comeurekalert.org A significant advancement has been the use of stable and easily handled starting materials like thiols and disulfides, combined with a green oxidant (such as NaOCl·5H2O) and potassium fluoride (KF) as the fluorine source. sciencedaily.comeurekalert.orgresearchgate.net This approach generates non-toxic byproducts like NaCl and KCl and is a prime candidate for the future large-scale, eco-friendly production of 5-Bromoquinoline-8-sulfonyl fluoride. sciencedaily.comeurekalert.org

Exploration of Novel Catalytic Systems for Efficiency and Selectivity

To enhance the synthetic utility of 5-Bromoquinoline-8-sulfonyl fluoride, research into novel catalytic systems is crucial. These systems aim to improve reaction times, increase yields, and ensure high selectivity for both the synthesis of the compound and its subsequent reactions.

Future research will likely focus on:

Advanced Catalysts for Synthesis: While many methods exist for creating sulfonyl fluorides, catalytic approaches offer greater control and efficiency. mdpi.com Emerging strategies for aryl sulfonyl fluoride synthesis that could be applied include photoredox, electro-, transition-metal, and organocatalysis, which can offer milder reaction conditions and unique reactivity patterns. sigmaaldrich.comconicet.gov.ar For instance, palladium-catalyzed fluorosulfonylation of aryl bromides using a sulfur dioxide surrogate is a relevant pathway. conicet.gov.ar

Catalysts for SuFEx Reactions: The activation of the typically stable S-F bond is key to its application in click chemistry. acs.orgnih.gov While bases like DBU are common, newer, more efficient catalysts are being developed. The hindered guanidine (B92328) base 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG) has been identified as a superior catalyst that can significantly accelerate SuFEx reactions, often requiring lower catalyst loadings. nih.govcshl.edu Another promising system involves the combination of Ca(NTf₂)₂ and DABCO, which has been shown to activate sulfonyl fluorides for reaction with amines at room temperature, a significant improvement over methods requiring elevated temperatures. nih.gov Applying these advanced catalytic systems to reactions with 5-Bromoquinoline-8-sulfonyl fluoride could dramatically improve the efficiency of its conjugation to various molecules.

Expanding the Scope of SuFEx Click Reactions with 5-Bromoquinoline-8-sulfonyl fluoride

Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful click chemistry reaction that provides reliable molecular connections. sigmaaldrich.comeurekalert.org The 5-Bromoquinoline-8-sulfonyl fluoride molecule is an ideal "hub" for SuFEx, with its sulfonyl fluoride group ready to react with a wide range of nucleophiles.

Future explorations in this area will involve:

Diverse Nucleophile Libraries: The SuFEx reaction of sulfonyl fluorides is known to proceed efficiently with aryl silyl (B83357) ethers and amines. nih.gov A major research direction will be to react 5-Bromoquinoline-8-sulfonyl fluoride with extensive libraries of nucleophiles, including phenols, alcohols, and primary and secondary amines, to create a vast array of novel quinoline (B57606) derivatives. nih.govcshl.edu

Bioconjugation: Sulfonyl fluorides are notable for their ability to form stable covalent bonds with specific amino acid residues, such as tyrosine, lysine (B10760008), and histidine, in proteins. acs.orgnih.gov This opens up the possibility of using 5-Bromoquinoline-8-sulfonyl fluoride as a chemical probe or covalent inhibitor in chemical biology, allowing for the specific labeling and study of proteins. acs.org

Orthogonal Chemistry: The presence of the bromo substituent on the quinoline ring provides a secondary reaction handle. This allows for sequential or orthogonal chemical modifications. For example, after performing a SuFEx reaction at the sulfonyl fluoride position, the bromo group could undergo transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the synthesis of highly complex and multifunctional molecules that would be otherwise difficult to access.

Design and Synthesis of Advanced Materials Utilizing the Compound as a Monomer

The bifunctional nature of 5-Bromoquinoline-8-sulfonyl fluoride makes it an excellent candidate for use as a monomer in polymer synthesis. The sulfonyl fluoride group can participate in step-growth polymerizations, while the quinoline core and bromo-substituent can impart unique properties to the resulting materials. nih.gov

Emerging research directions include:

Novel Polysulfonates and Polysulfonamides: The SuFEx reaction can be used to form robust polysulfonate and polysulfonamide backbones. nih.gov By reacting 5-Bromoquinoline-8-sulfonyl fluoride with diols or diamines, novel polymers can be synthesized. The rigid quinoline unit incorporated into the polymer backbone would be expected to influence properties such as thermal stability, conductivity, and fluorescence.

Functional Polymer Brushes and Surfaces: The compound could be used to modify surfaces. For instance, polymer brushes containing pendant sulfonyl fluoride groups can be grown from a surface and then post-polymerization modified via SuFEx chemistry, allowing for the attachment of 5-bromoquinoline (B189535) moieties to tailor surface properties. researchgate.net

Cross-Linked Networks: The bromo-substituent offers a site for cross-linking, allowing for the creation of robust polymer networks and gels with potentially interesting mechanical, optical, or electronic properties.

The table below outlines hypothetical polymers that could be synthesized from 5-Bromoquinoline-8-sulfonyl fluoride and their potential applications.

Co-monomerResulting Polymer TypePotential PropertiesPotential Applications
Bisphenol APolysulfonateHigh thermal stability, optical clarityAdvanced optics, high-performance coatings
HexamethylenediaminePolysulfonamideGood mechanical strength, chemical resistanceSpecialty fibers, engineering plastics
4,4'-BiphenolPolysulfonateLiquid crystalline behavior, high modulusSelf-reinforcing composites, electronic substrates
Ethylene GlycolPolysulfonateIncreased flexibility, potential biocompatibilityBiomaterials, flexible electronics

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

High-Throughput Experimentation (HTE) has revolutionized chemical discovery by enabling the rapid execution and analysis of large numbers of parallel reactions. nih.gov The reliability and broad applicability of SuFEx chemistry make 5-Bromoquinoline-8-sulfonyl fluoride an ideal building block for HTE platforms. nih.gov

Future applications in this domain include:

Parallel Medicinal Chemistry: Automated platforms can be used to react 5-Bromoquinoline-8-sulfonyl fluoride with large libraries of amines or phenols in microtiter plates. nih.govnih.gov This approach allows for the rapid generation of hundreds of distinct quinoline derivatives, which can then be screened for biological activity, accelerating the drug discovery process. nih.gov

Reaction Optimization: HTE can be employed to rapidly screen a wide range of catalysts, solvents, and reaction conditions to find the optimal parameters for the SuFEx reactions of 5-Bromoquinoline-8-sulfonyl fluoride, as well as for subsequent cross-coupling reactions at the bromo- position. nih.gov

Materials Discovery: Automated synthesis can be used to create arrays of new polymers or materials by reacting the monomer with a diverse set of co-monomers under various conditions. The properties of these materials can then be screened in a high-throughput manner to identify candidates for specific applications.

The following table illustrates a conceptual workflow for a high-throughput SuFEx reaction using an automated platform.

StepActionDescription
1. Plate PreparationDispense Nucleophile LibraryAn automated liquid handler dispenses a unique amine or phenol (B47542) from a library into each well of a 96-well microtiter plate.
2. Reagent AdditionAdd 5-Bromoquinoline-8-sulfonyl fluorideA stock solution of 5-Bromoquinoline-8-sulfonyl fluoride in a suitable solvent (e.g., acetonitrile) is added to each well.
3. CatalysisAdd CatalystA catalyst solution (e.g., BTMG or Ca(NTf₂)₂/DABCO) is dispensed into each well to initiate the SuFEx reaction. nih.govnih.gov
4. IncubationReactThe plate is sealed and incubated at a controlled temperature with shaking for a set period (e.g., 30 minutes to 24 hours). cshl.edunih.gov
5. AnalysisLC-MS/UPLC AnalysisAn automated system takes an aliquot from each well for analysis to determine reaction conversion and product purity.
6. Library GenerationWork-up and StorageVolatiles are removed under reduced pressure, yielding a library of new quinoline compounds ready for screening. cshl.edu

Q & A

Q. What are the critical steps for synthesizing and characterizing 5-Bromoquinoline-8-sulfonylfluoride?

Synthesis typically involves bromination and sulfonylation of quinoline derivatives. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions and purity. For sulfonylfluoride groups, 19^19F NMR is critical to verify fluorination .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns, especially for bromine (characteristic 1:1 79^{79}Br/81^{81}Br split) .
  • Elemental Analysis : Quantify C, H, N, S, and Br to validate stoichiometric ratios .
  • Purity Assessment : HPLC or GC-MS to ensure >95% purity, with impurities documented in supplementary data .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage Conditions : Store at 0–6°C in airtight, light-protected containers to prevent hydrolysis of the sulfonylfluoride group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
  • Safety Protocols : Use fume hoods, nitrile gloves, and lab coats. Avoid direct skin contact due to potential reactivity of sulfonylfluorides .

Q. What analytical techniques are recommended for verifying the identity of intermediates during synthesis?

  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using UV-active spots and iodine staining.
  • Infrared Spectroscopy (IR) : Confirm functional groups (e.g., sulfonylfluoride C-F stretches at ~1,350 cm1^{-1}) .
  • X-ray Crystallography : For novel intermediates, crystallize and analyze to resolve structural ambiguities .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, bromine at position 5 may act as a leaving group in Suzuki-Miyaura couplings .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics to optimize conditions (e.g., polar aprotic solvents for SNAr reactions) .

Q. What experimental design strategies minimize side reactions during functionalization of this compound?

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity) and identify optimal conditions .
  • In Situ Monitoring : Employ techniques like ReactIR to track intermediates and adjust reaction parameters in real time .

Q. How should researchers address contradictions in reported reaction yields for derivatives of this compound?

  • Comparative Analysis : Replicate literature procedures while controlling variables (e.g., moisture levels, reagent purity). Document deviations in supplementary materials .
  • Error Source Identification : Use statistical tools (e.g., ANOVA) to distinguish systematic errors (e.g., catalyst deactivation) from random variability .

Q. What methodologies validate the biological activity of this compound derivatives?

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents and test against target enzymes (e.g., kinases) using fluorescence-based assays .
  • Metabolic Stability Assays : Use liver microsomes to assess compound half-life and guide medicinal chemistry optimizations .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound?

  • Detailed Supplementary Information : Include step-by-step videos, raw spectral data, and failure analyses (e.g., side products from over-reaction) .
  • Open Data Practices : Deposit crystallographic data in public repositories (e.g., Cambridge Structural Database) and share NMR spectra in open-access platforms .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Process Analytical Technology (PAT) : Implement inline sensors (e.g., pH, temperature probes) to maintain consistency .
  • Quality Control (QC) Metrics : Define acceptance criteria (e.g., purity ≥98%, yield ±5% deviation) and reject outliers via statistical process control charts .

Literature and Database Utilization

Q. How can researchers efficiently navigate conflicting data in existing literature on quinoline-sulfonylfluoride derivatives?

  • Systematic Reviews : Use databases like Scopus to filter studies by methodology (e.g., "crystallography" or "kinetic analysis") and compare results across subsets .
  • Critical Appraisal Tools : Apply checklists (e.g., CONSORT for experimental rigor) to evaluate study reliability .

Q. What advanced search strategies optimize retrieval of relevant studies on this compound?

  • Boolean Operators : Combine terms like "(this compound) AND (cross-coupling OR DFT)" to narrow results .
  • Citation Tracking : Use tools like Web of Science to trace highly cited papers and identify foundational studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.